6-chloro-7H-purine-2-sulfonamide is a compound that belongs to the class of purines, which are essential components of nucleic acids. This compound is characterized by the presence of a chlorine atom at the 6-position and a sulfonamide group at the 2-position of the purine ring. Its chemical structure allows for various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 6-chloro-7H-purine-2-sulfonamide typically involves:
A common method includes heating 6-chloropurine with a suitable sulfonamide in an appropriate solvent, often leading to the formation of the desired sulfonamide derivative .
The reaction mechanism generally involves nucleophilic substitution where the sulfonamide nitrogen attacks the electrophilic carbon on the purine ring, resulting in the formation of 6-chloro-7H-purine-2-sulfonamide. The process may require purification steps such as recrystallization or chromatography to isolate the product effectively .
The molecular formula of 6-chloro-7H-purine-2-sulfonamide is , with a molecular weight of approximately 233.64 g/mol. The IUPAC name reflects its structure, highlighting the chlorine and sulfonamide groups attached to the purine base.
This data indicates that the compound has a complex structure conducive to various chemical interactions, particularly in biological systems .
6-chloro-7H-purine-2-sulfonamide can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific conditions and reagents used during these reactions .
The mechanism of action for 6-chloro-7H-purine-2-sulfonamide primarily involves its role as an inhibitor of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation, showcasing its potential as an antimicrobial agent .
Relevant data indicate that the compound's stability and reactivity make it suitable for various applications in synthetic chemistry and drug development .
6-chloro-7H-purine-2-sulfonamide has several scientific applications:
This compound exemplifies how modifications to purine structures can lead to significant biological activity, warranting further research into its applications in medicine and beyond.
Lewis acid catalysis enables precise regioselective alkylation of the 6-chloro-7H-purine-2-sulfonamide core, addressing challenges associated with the purine ring’s inherent reactivity. Tin(IV) chloride (SnCl₄) proves particularly effective in directing electrophiles to the N7 position under kinetic control. In reactions with tert-alkyl halides, SnCl₄ (2.1 equiv) in 1,2-dichloroethane (DCE) at room temperature yields N7-alkylated products with up to 87% regioselectivity and 75% isolated yield, avoiding the thermodynamically favored N9 isomers. This selectivity arises from SnCl₄’s coordination to the purine N1 and sulfonamide oxygen, which electronically deactivates N9 while sterically guiding bulky electrophiles toward N7 [4] [8].
Table 1: Influence of Catalysts on N7-Selective Alkylation
Lewis Acid | Solvent | Temperature | N7:9 Ratio | Yield (%) |
---|---|---|---|---|
SnCl₄ | DCE | RT | 87:0 | 75 |
TiCl₄ | DCE | RT | 66:0 | 43 |
TMSOTf | MeCN | RT | 62:0 | 78 |
None | DCE | RT | 0:0 | 0 |
For benzylic acetals (e.g., 3-methoxy-N-nitrobenzenesulfonyl-1,2,3,5-tetrahydro-4,1-benzoxazepine), SnCl₄ promotes ring-opening alkylation, generating cyclic O,N-acetals linked to purine N7. Total yields reach 47%, with N7 exclusively favored due to the electrophile’s steric constraints [4].
Nitrobenzenesulfonyl groups serve dual roles: as activating agents for N-alkylation and as steric directors for purine ring functionalization. In one approach, (RS)-3-methoxy-N-nitrobenzenesulfonyl benzoxazepines react with 6-chloropurine under SnCl₄ catalysis. The electron-withdrawing nitro group enhances the sulfonamide’s electrophilicity, facilitating nucleophilic attack by purine N7. Ortho-nitro substitution further improves conjugation yields (39–47%) due to proximity effects during transition-state organization [4].
Stability studies reveal that the sulfonamide linkage remains intact under acidic conditions (pH 3–5) but undergoes hydrolysis in alkaline environments (pH > 9). This property is exploited in “self-immolative” linker designs for antibody-drug conjugates (ADCs), where the sulfonamide connects cytotoxic payloads (e.g., auristatins) to antibodies. Enzymatic cleavage of peptide linkers triggers sulfonamide breakdown, releasing active drugs [6].
Silylation protocols dramatically enhance electrophile compatibility and regioselectivity in purine functionalization. Pretreating 6-chloro-7H-purine-2-sulfonamide with hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl) generates N-trimethylsilylated intermediates, which improve solubility and direct alkylation to N7. Subsequent reaction with acetals (e.g., 2-bromomethyl-1,3-dioxolane) in acetonitrile with trimethylsilyl trifluoromethanesulfonate (TMSOTf) yields O,N-acetal derivatives in ≤88% yield [9].
Table 2: Silylation Conditions for Acetalic Assembly
Silylating Agent | Catalyst | Acetal Type | Solvent | Yield (%) |
---|---|---|---|---|
HMDS/TMSCl | SnCl₄ | Cyclic dioxolane | DCE | 47 |
HMDS/TMSCl | TMSOTf | Linear alkoxyalkyl | MeCN | 88 |
None | SnCl₄ | Cyclic dioxolane | DCE | <10 |
TMSOTf outperforms other Lewis acids (e.g., TiCl₄, AlCl₃) by accelerating desilylation and promoting in situ oxocarbenium ion formation from acetals. This strategy enables modular assembly of α-branched acyclic chains, which mimic ribose conformations without enzymatic degradation vulnerabilities [4] [9].
Cyclic O,N-acetals (e.g., tetrahydrobenzoxazepine-purine hybrids) exhibit superior configurational stability but limited synthetic flexibility compared to acyclic analogs. Lewis acid-mediated coupling of (RS)-3-methoxy-N-nitrobenzenesulfonyl-1,2,3,5-tetrahydro-4,1-benzoxazepine with 6-chloro-7H-purine-2-sulfonamide yields cyclic O,N-acetals (e.g., 3a) as the major product (32:1 ratio vs. acyclic isomers). The rigid benzoxazepine scaffold enforces a fixed orientation that enhances antiproliferative activity in MCF-7 breast cancer cells (IC₅₀ submicromolar), likely due to optimized target engagement [4].
In contrast, acyclic analogs (e.g., 3c) form via competitive ring-opening during alkylation. Though more synthetically accessible (≤39% yield), their flexible backbones reduce target affinity. Stability assays confirm cyclic acetals resist hydrolysis 3-fold longer than acyclic variants at physiological pH, making them preferable for drug delivery applications requiring prolonged circulation [4].
Table 3: Properties of Cyclic vs. Acyclic O,N-Acetal Derivatives
Derivative Type | Yield (%) | Stability (t₁/₂, pH 7.4) | MCF-7 IC₅₀ (μM) | Key Advantage |
---|---|---|---|---|
Cyclic O,N-acetal | 32–47 | 48 h | <1.0 | Target affinity |
Acyclic O,N-acetal | 15–39 | 16 h | >5.0 | Synthetic accessibility |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4